Methm-deoxyuridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72687-16-2 |
|---|---|
Molecular Formula |
C11H16N2O5S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(methylsulfanyloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O5S/c1-6-4-13(11(16)12-10(6)15)9-3-7(14)8(18-9)5-17-19-2/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9+/m0/s1 |
InChI Key |
GLTPIFGGISPKCB-DJLDLDEBSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COSC)O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COSC)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COSC)O |
Synonyms |
4-methylthiothymidine 5-((methylthio)methyl)-2'-deoxyuridine METHM-deoxyuridine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Methm Deoxyuridine
Chemical Synthesis Pathways for N3-methyl-2'-deoxyuridine
The chemical synthesis of N3-methyl-2'-deoxyuridine, also known as Methm-deoxyuridine, typically involves the direct methylation of 2'-deoxyuridine. A common method involves reacting 2'-deoxyuridine with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF). researchgate.net The primary challenge in this synthesis is achieving regioselectivity, as the pyrimidine (B1678525) ring has multiple potential methylation sites.
Enzymatic Synthesis Routes and Biocatalysis for N3-methyl-2'-deoxyuridine Modification
Enzymatic synthesis offers a powerful alternative to traditional chemical methods, often providing high regioselectivity and stereoselectivity under mild reaction conditions. tandfonline.comrsc.orgnih.gov While specific enzymatic routes for the direct synthesis of N3-methyl-2'-deoxyuridine are not extensively documented, biocatalysis plays a significant role in the modification of nucleosides in general. researchgate.netacs.org
Enzymes such as nucleoside phosphorylases can be used in "base-swapping" reactions to create various nucleoside analogs. nih.gov For instance, a pre-synthesized N3-methyluracil base could potentially be attached to a deoxyribose-1-phosphate sugar donor using a suitable nucleoside phosphorylase. Additionally, enzymes can be used to modify other parts of the N3-methyl-2'-deoxyuridine molecule, such as adding functional groups to the ribose ring or the C5 position of the pyrimidine ring. chemrxiv.orgnih.govnih.gov The use of biocatalytic cascades, where multiple enzymes work in a one-pot reaction, is an emerging strategy for the efficient synthesis of complex nucleoside analogs. acs.orgchemrxiv.org
Design and Synthesis of Novel N3-methyl-2'-deoxyuridine Analogs and Derivatives
The modification of N3-methyl-2'-deoxyuridine to create novel analogs is a key strategy for developing new research tools and potential therapeutic agents. These modifications can be targeted at the pyrimidine ring or the deoxyribose moiety.
Strategies for Modifying the Pyrimidine Ring (e.g., C-5 substitutions, 4-thio substitutions)
Modifications to the pyrimidine ring can significantly alter the biological properties of N3-methyl-2'-deoxyuridine.
C-5 Substitutions: The C-5 position of the pyrimidine ring is a common site for modification. mostwiedzy.placs.orgresearchgate.net Various functional groups can be introduced at this position, including halogens, alkyl, alkenyl, and alkynyl groups. nih.govrsc.org These substitutions can enhance the binding affinity of the nucleoside to target enzymes or nucleic acid structures. For example, the introduction of a propargylamino group at the C-5 position has been shown to stabilize DNA duplexes and triplexes. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Heck coupling, are frequently used to introduce these modifications. acs.orgmdpi.com
4-thio Substitutions: Replacing the oxygen atom at the C4 position with a sulfur atom creates a 4-thionucleoside. rsc.orgnih.govresearchgate.netnih.gov This modification can alter the hydrogen bonding properties of the nucleobase and has been shown to impart interesting biological activities in other nucleoside analogs. researchgate.net The synthesis of 4-thio derivatives of N3-methyl-2'-deoxyuridine would likely involve the thionation of a protected N3-methyl-2'-deoxyuridine precursor using a reagent like Lawesson's reagent.
The table below summarizes some potential modifications to the pyrimidine ring of N3-methyl-2'-deoxyuridine and the synthetic methods that could be employed.
| Modification Type | Example Substituent | Potential Synthetic Method | Reference |
|---|---|---|---|
| C-5 Substitution | Propargylamino | Palladium-catalyzed coupling | nih.gov |
| C-5 Substitution | Halogen (e.g., Iodo, Bromo) | Electrophilic halogenation | mostwiedzy.pl |
| C-5 Substitution | Alkyl/Aryl | Suzuki or Stille coupling | acs.org |
| 4-thio Substitution | Thio-group | Thionation with Lawesson's reagent | rsc.orgresearchgate.net |
Ribose Moiety Modifications for Research Applications
Modifications to the deoxyribose moiety of N3-methyl-2'-deoxyuridine can influence its conformation, stability, and interaction with enzymes. nih.govresearchgate.net
4'-Modifications: The replacement of the furanose ring oxygen with sulfur (to give a 4'-thionucleoside) is another important modification. nih.govnih.govnih.gov This change can increase the metabolic stability of the nucleoside by making it more resistant to enzymatic cleavage. nih.gov
The following table outlines some potential modifications to the ribose moiety of N3-methyl-2'-deoxyuridine.
| Modification Position | Example Substituent | Potential Effect | Reference |
|---|---|---|---|
| 2' | -OCH3 (O-methyl) | Alters sugar pucker, increases RNA binding affinity | nih.govnih.gov |
| 2' | -F (Fluoro) | Alters sugar pucker, can increase metabolic stability | semanticscholar.org |
| 4' | -S- (Thio) | Increases nuclease resistance and metabolic stability | nih.govnih.gov |
Prodrug Strategies for Enhanced Research Probe Design
Prodrug strategies involve modifying a biologically active compound to improve its physicochemical properties, such as solubility or cell permeability. nih.govacs.orgresearchgate.netump.edu.plbohrium.com The prodrug is designed to be inactive until it reaches the target site, where it is converted to the active form by cellular enzymes or specific chemical conditions.
For N3-methyl-2'-deoxyuridine, a prodrug approach could be used to enhance its delivery into cells for use as a research probe. For instance, the hydroxyl groups of the deoxyribose moiety could be esterified with lipophilic groups to increase membrane permeability. These ester groups would then be cleaved by intracellular esterases to release the active N3-methyl-2'-deoxyuridine. Another strategy could involve the use of phosphoramidate prodrugs, which have been successfully used to deliver nucleoside monophosphates into cells. ump.edu.pl This would be particularly relevant if the phosphorylated form of N3-methyl-2'-deoxyuridine is the active species.
Stereochemical Considerations in this compound Synthesis
The synthesis of this compound, or N3-methyl-2'-deoxyuridine, necessitates precise control over its stereochemistry to ensure the formation of the biologically active isomer. The key stereochemical challenges lie in the asymmetric centers of the 2'-deoxyribose sugar moiety and, most critically, in the orientation of the glycosidic bond that links the sugar to the methylated uracil (B121893) base. The desired product is typically the β-anomer, which mimics the stereochemistry of natural nucleosides found in DNA.
A pivotal aspect of the synthesis is the stereoselective formation of the N-glycosidic bond. This process, known as glycosylation, involves the coupling of a protected 2'-deoxyribose derivative with 3-methyluracil. The stereochemical outcome of this reaction, yielding either the α or β anomer, is influenced by several factors, including the nature of the protecting groups on the sugar, the type of glycosyl donor, and the reaction conditions.
One common strategy to achieve high β-selectivity is through neighboring group participation. In this approach, a participating protecting group, such as an acetyl or benzoyl group, is placed at the C2' position of the deoxyribose sugar. During the glycosylation reaction, this group can form a transient cyclic intermediate, which sterically hinders the approach of the nucleobase from the α-face of the sugar ring. Consequently, the nucleobase preferentially attacks from the β-face, leading to the desired β-anomer.
Alternatively, methods that proceed through an SN2-type mechanism can also provide high stereoselectivity. For instance, the use of glycosyl halides as electrophiles can lead to inversion of configuration at the anomeric center. If a β-glycosyl halide is used, the resulting product will be the α-anomer, and conversely, an α-glycosyl halide will yield the β-anomer. The choice of solvent and catalyst is crucial in directing the reaction towards this pathway and minimizing the formation of an oxocarbenium ion intermediate, which can lead to a mixture of anomers.
The table below summarizes the key stereocenters in this compound and the primary synthetic challenge associated with establishing the correct stereochemistry.
| Stereocenter | Desired Configuration | Synthetic Challenge |
| C1' (Anomeric Carbon) | β | Controlling the stereoselectivity of the glycosidic bond formation to favor the β-anomer over the α-anomer. |
| C3' | (R) | Maintaining the integrity of the chiral centers present in the starting 2'-deoxyribose material throughout the synthetic sequence. |
| C4' | (R) | Ensuring that the reaction conditions do not lead to epimerization at this center. |
Advanced synthetic methodologies, such as enzymatic synthesis or the use of chiral auxiliaries, can also be employed to achieve high stereochemical control. While chemical synthesis remains a prevalent approach, the inherent stereospecificity of enzymes offers a powerful alternative for constructing the glycosidic linkage with the correct β-configuration.
Ultimately, the successful synthesis of enantiomerically pure β-N3-methyl-2'-deoxyuridine relies on a carefully designed synthetic route that addresses the stereochemical intricacies of the glycosylation step. The choice of protecting groups, glycosyl donor, and reaction conditions must be optimized to ensure the desired stereochemical outcome.
Molecular Mechanisms of Action of Methm Deoxyuridine
Substrate Recognition and Metabolic Phosphorylation by Cellular and Viral Kinases
The biological activity of nucleoside analogs like 5-Methoxymethyl-2'-deoxyuridine (B1208862) (MMdU) is contingent upon their metabolic activation through phosphorylation, a process catalyzed by both host cellular and viral kinases. This initial phosphorylation is a critical determinant of the compound's selective toxicity, particularly in the context of antiviral therapy.
MMdU acts as a substrate for pyrimidine (B1678525) deoxyribonucleoside kinases, including the herpes simplex virus type 1 (HSV-1) thymidine (B127349) kinase (TK). nih.gov Viral TKs often exhibit a broader substrate specificity compared to their cellular counterparts, a feature that is exploited in antiviral drug design. The affinity of MMdU for the viral enzyme is a key factor in its selective activation within infected cells.
Research on MMdU-resistant mutants of HSV-1 has shed light on the specifics of this interaction. In one study, a resistant mutant demonstrated a three- to fivefold increase in the inhibition constant (Ki) for MMdU compared to the wild-type virus. nih.gov This suggests that the resistance mechanism involves a mutation in the viral TK that reduces its ability to bind and phosphorylate MMdU, thereby preventing its activation. nih.gov
The table below summarizes the change in inhibition constants (Ki) for various nucleoside analogs, including MMdU, against wild-type and a resistant mutant of HSV-1 thymidine kinase. An increased Ki value indicates poorer binding to the enzyme.
| Nucleoside Analog | Fold Increase in Ki (Mutant vs. Wild-Type) |
| 5-Methoxymethyl-2'-deoxyuridine (MMdU) | ~3-5 |
| [E]-5-(2-bromovinyl)deoxyuridine | ~3-5 |
| Bromodeoxyuridine | ~3-5 |
| Iododeoxyuridine | ~3-5 |
| Arabinosylthymine | 80 |
| 2'-fluoro-5-methylarabinosyluracil | 240 |
This interactive table is based on data from a study on an MMdU-resistant mutant of HSV-1. nih.gov
Following the initial phosphorylation by a deoxyribonucleoside kinase to form MMdU-monophosphate, subsequent phosphorylation steps are required to yield the active triphosphate form. The second phosphorylation is catalyzed by thymidylate kinase (TMPK), which converts the monophosphate to a diphosphate. wikipedia.orgnih.gov
Incorporation into Nucleic Acids: DNA and RNA
Once converted to its triphosphate form (MMdU-TP), the analog can be recognized by polymerases and incorporated into nascent nucleic acid chains. This incorporation is a primary mechanism through which many nucleoside analogs exert their cytotoxic or antiviral effects.
MMdU-triphosphate can compete with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into DNA by DNA polymerases during replication. nih.govpnas.orgnih.gov The structural similarity of MMdU to thymidine allows it to be accepted by the polymerase active site. The incorporation of such modified nucleotides can disrupt the normal function of DNA, leading to chain termination, increased mutation rates, or altered protein-DNA interactions. For instance, the presence of deoxyuridine (a related compound) in DNA templates can inhibit promoter binding and transcription initiation. nih.govnih.govresearchgate.net
The incorporation of deoxyuridine monophosphate (dUMP) into DNA has been shown to increase the yield of sister-chromatid exchanges, indicating that the presence of this altered base can lead to genomic instability. nih.gov Similarly, antifolate-induced misincorporation of dUMP into DNA has been linked to the inhibition of high molecular weight DNA synthesis. pnas.org
While primarily considered a deoxyribonucleoside analog, the potential for its metabolites to affect RNA synthesis exists. The incorporation of modified nucleotides can impact the fidelity and processivity of RNA polymerases. Studies on the incorporation of deoxyuridine into DNA templates have shown that it can have inhibitory and promutagenic effects on RNA transcription by both viral (T7 RNA polymerase) and human (RNA polymerase II) enzymes. nih.govnih.govresearchgate.net The presence of dU/A pairs in a DNA template can inhibit transcription initiation by up to 30-fold and increase the frequency of mutations in the resulting mRNA. nih.govresearchgate.net
Interaction with DNA Polymerases and Reverse Transcriptases
The interaction of the triphosphate form of a nucleoside analog with DNA polymerases and reverse transcriptases is a key determinant of its therapeutic utility. These enzymes are responsible for incorporating the analog into the growing nucleic acid chain. scispace.com The efficiency and consequences of this incorporation can vary significantly between different polymerases. For example, nucleoside analogs with modified ribose residues are often used to selectively target viral reverse transcriptases, leading to the termination of DNA chain elongation, a principle used in antiretroviral therapies. scispace.com While specific data on MMdU's interaction with these enzymes is not detailed in the provided search results, the general principles of nucleoside analog action suggest that MMdU-TP would act as a substrate for these enzymes, leading to its incorporation into DNA.
Enzymatic Inhibition Kinetics and Binding Site Analysis
5-hydroxymethyl-2'-deoxyuridine (B45661), upon intracellular phosphorylation to its monophosphate form (5-hmdUMP), is known to interact with thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). wikipedia.org The inhibition of thymidylate synthetase by 5-hydroxymethyl-2'-deoxyuridylate has been documented. nih.gov
The kinetic profile of this inhibition is complex. While not a classic competitive inhibitor in the way that 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) is, 5-hmdUMP can compete with the natural substrate, deoxyuridine monophosphate (dUMP), for the active site of thymidylate synthase. The binding affinity of 5-hmdUMP to thymidylate synthase is a key determinant of its inhibitory potential.
Inhibition of herpes simplex virus type 1 (HSV-1) pyrimidine 2'-deoxyribonucleoside kinase by 5-hydroxymethyl-2'-deoxyuridine has been observed with a Ki of 3.5 μM. caymanchem.com
The following table summarizes the key kinetic parameters related to the inhibition of thymidylate synthase by deoxyuridine analogs.
| Inhibitor | Target Enzyme | Inhibition Type | Key Findings |
| 5-hydroxymethyl-2'-deoxyuridylate | Thymidylate Synthetase | Competitive | Inhibits the enzyme, competing with the natural substrate dUMP. nih.gov |
| 5-fluoro-2'-deoxyuridylate (FdUMP) | Thymidylate Synthetase | Covalent Inhibition | Forms a stable covalent complex with the enzyme in the presence of a cofactor. nih.gov |
Consequences for DNA Synthesis and Replication Fork Dynamics in Research Models
The incorporation of 5-hydroxymethyl-2'-deoxyuridine into DNA can have significant consequences for DNA synthesis and the stability of the replication fork. Research has shown that 5-hmdU can elicit a DNA damage response, leading to replication fork impairment. nih.gov
In the absence of certain DNA repair proteins, such as FANCD2, the presence of 5-hmdU in the DNA can lead to replication fork instability. nih.gov This instability is associated with the presence of Poly(ADP-ribose) polymerase 1 (PARP1) on the chromatin. nih.gov The retention of PARP1 at base excision repair intermediates, which are formed in response to the presence of 5-hmdU, is thought to hinder the progression of the replication fork. nih.gov This can contribute to genomic instability within the cell. nih.gov
Studies have indicated that 5-hmdU is a strong inducer of prophage in Escherichia coli and is highly mutagenic in Salmonella typhimurium. nih.gov It has been shown to be incorporated into the DNA of Salmonella typhimurium TA100, where it causes both point and suppressor mutations. nih.gov
Modulation of Deoxynucleotide Pool Homeostasis
The introduction of 5-hydroxymethyl-2'-deoxyuridine into cellular systems can significantly modulate the delicate balance of deoxynucleotide pools, which is essential for faithful DNA replication and repair.
Effects on Thymidylate Synthase Activity and Downstream Metabolites
As an inhibitor of thymidylate synthase, 5-hydroxymethyl-2'-deoxyuridine, once converted to its monophosphate form, can disrupt the normal production of dTMP. nih.gov Thymidylate synthase catalyzes the methylation of dUMP to dTMP, a crucial step in the synthesis of dTTP, one of the four essential precursors for DNA synthesis. wikipedia.org
Inhibition of thymidylate synthase leads to a depletion of the dTMP pool and, consequently, the dTTP pool. This scarcity of dTTP can stall DNA synthesis. Concurrently, the inhibition of thymidylate synthase can cause an accumulation of its substrate, dUMP. This imbalance in deoxynucleotides can lead to an increase in the intracellular levels of deoxyuridine triphosphate (dUTP).
The accumulation of dUTP can result in its misincorporation into DNA in place of dTTP, leading to DNA damage and triggering cellular repair mechanisms.
Impact on Intracellular Nucleotide Balances in Cellular Studies
Cellular studies have demonstrated that exposure to thymidylate synthase inhibitors leads to significant shifts in intracellular nucleotide balances. The primary effects are a decrease in dTTP levels and an increase in dUTP levels.
This disruption of deoxynucleotide pool homeostasis is a key mechanism through which compounds like 5-hydroxymethyl-2'-deoxyuridine exert their cytotoxic effects. The altered nucleotide ratios can lead to errors in DNA replication and repair, ultimately inducing cell cycle arrest and, in some cases, apoptosis.
Cellular and Preclinical Biological Activities of Methm Deoxyuridine
Preclinical Investigations of Antiviral Mechanisms in Cellular Models
Inhibition of Viral Replication in In Vitro Systems (e.g., Herpes Simplex Virus Type 1, Varicella Zoster Virus, Human Cytomegalovirus)
5-Methoxymethyl-2'-deoxyuridine (B1208862) (MMUdR) has demonstrated notable antiviral activity, particularly against Herpes Simplex Virus Type 1 (HSV-1), in various in vitro studies. Research has shown that MMUdR can inhibit HSV-1 at concentrations ranging from 2 to 4 µg/mL. nih.govnih.govasm.org This inhibitory effect is a result of interference with viral replication rather than general toxicity to the host cells. nih.govnih.govasm.org In comparative studies, MMUdR exhibited a high antiviral index of over 250, indicating a wide margin between its effective antiviral concentration and the concentration at which it becomes toxic to host cells. nih.govnih.govasm.org
The antiviral spectrum of MMUdR appears to be quite specific. While potent against HSV-1, it has been found to be ineffective against other herpesviruses such as equine rhinopneumonitis virus, murine cytomegalovirus, and feline rhinopneumonitis virus, even at concentrations as high as 128 µg/mL. nih.govnih.govasm.org This suggests a highly targeted mechanism of action. Information regarding its specific activity against Varicella Zoster Virus (VZV) and Human Cytomegalovirus (HCMV) is less prevalent in the reviewed literature, which primarily highlights its efficacy against HSV-1. However, other 5-substituted pyrimidine (B1678525) nucleosides, such as Brivudine, are known to be highly selective against VZV. mdpi.com The antiviral strategies for HCMV often involve compounds that inhibit the viral DNA polymerase or other viral enzymes like the UL97 kinase. mdpi.commdpi.com
Interactive Table: Antiviral Activity of MMUdR Against Various Viruses
| Virus | Inhibitory Concentration | Host Cell Toxicity | Antiviral Index |
|---|---|---|---|
| Herpes Simplex Virus Type 1 (HSV-1) | 2-4 µg/mL | Low | >250 |
| Equine Rhinopneumonitis Virus | Not inhibitory at 128 µg/mL | - | - |
| Murine Cytomegalovirus | Not inhibitory at 128 µg/mL | - | - |
| Feline Rhinopneumonitis Virus | Not inhibitory at 128 µg/mL | - | - |
Viral Enzyme Targeting in Preclinical Antiviral Research (e.g., Viral DNA Polymerases)
The selective antiviral activity of many nucleoside analogs, including MMUdR, is often attributed to their interaction with viral enzymes that are distinct from their host cell counterparts. mdpi.comresearchgate.net For MMUdR, its mechanism of action is linked to phosphorylation by a virus-induced deoxythymidine kinase. nih.gov This initial phosphorylation step is crucial for its activation. Once phosphorylated, the nucleoside analog can then interfere with viral DNA synthesis.
In contrast, an epimer of MMUdR, 5-Methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil (MMdLU), which has a different stereochemical configuration, is not active against herpes simplex viruses. nih.gov This is because MMdLU does not serve as a substrate for the viral deoxythymidine kinase and is therefore not phosphorylated. nih.gov This highlights the structural specificity required for enzymatic activation and subsequent antiviral activity. The geometry and distance between the 5'-CH2OH and 3'-OH groups of the sugar ring are critical factors for efficient phosphorylation by the viral kinase. nih.gov While direct inhibition of viral DNA polymerase by the phosphorylated form of MMUdR is the presumed mechanism, further detailed enzymatic studies are needed to fully elucidate this interaction. This mechanism is common for many antiviral nucleoside analogs which, in their triphosphate form, act as competitive inhibitors of the viral DNA polymerase. mdpi.com
Modulation of Cellular Proliferation and DNA Synthesis in Preclinical Models
Effects on Cell Cycle Progression in In Vitro Cell Lines
Nucleoside analogs, by their nature as DNA precursors, can significantly impact cellular processes such as DNA synthesis and cell cycle progression. The incorporation of modified nucleosides like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a compound structurally related to MMUdR, into DNA has been shown to perturb the cell cycle. nih.govnih.gov Studies using EdU have revealed that its incorporation into newly synthesized DNA can lead to a slowing of progression through the S phase and an accumulation of cells in the G2 phase. nih.govnih.gov This suggests the activation of cell cycle checkpoints in response to the presence of the analog in the DNA.
The effects on the cell cycle can be dependent on the cell line and the status of key regulatory proteins like p53. nih.gov For instance, the perturbation of cell cycle kinetics by incorporated EdU was observed to be different in a cell line with wild-type p53 compared to a sister cell line with mutated p53, indicating a role for p53 in modulating the checkpoint response. nih.gov While these findings are for EdU, they provide a framework for understanding how a methylated deoxyuridine analog like MMUdR might affect cell cycle progression, particularly in rapidly dividing cells where DNA synthesis is active.
DNA Damage Induction and Cellular Stress Responses in Preclinical Models (e.g., DNA crosslinks, H2AX phosphorylation)
The incorporation of nucleoside analogs into DNA can be recognized by the cell as a form of DNA damage, triggering a cellular stress response. A key marker of this response is the phosphorylation of the histone variant H2AX on serine 139, forming γH2AX. nih.gov This modification serves as a platform to recruit DNA repair proteins to the site of damage. nih.gov
Studies with the nucleoside analog EdU have shown that its incorporation into DNA induces DNA damage signaling, including the phosphorylation of H2AX. nih.govnih.gov This response is often observed in the S-phase of the cell cycle, which is when these analogs are incorporated during DNA replication. aacrjournals.org The formation of γH2AX foci is a sensitive indicator of DNA replication stress. molbiolcell.org Other nucleoside analogs, such as gemcitabine (B846) and 1-β-d-arabinofuranosylcytosine, also induce H2AX phosphorylation, suggesting this is a common response to agents that inhibit DNA synthesis. aacrjournals.org While specific data on MMUdR-induced H2AX phosphorylation is limited, the known effects of similar compounds suggest that its incorporation into DNA could elicit a similar DNA damage response. The induction of DNA single-strand breaks has also been observed with combinations of deoxyuridine analogs and other chemotherapeutic agents. oncoscience.us
Inhibition of Specific Cell Line Replication (e.g., Leukemia Cell Lines)
The ability of nucleoside analogs to interfere with DNA synthesis makes them candidates for inhibiting the proliferation of rapidly dividing cells, such as cancer cells. While MMUdR is primarily studied for its antiviral effects, related 5-substituted-2'-deoxyuridines have been investigated for their cytotoxic effects against cancer cell lines.
For example, studies have shown that certain deoxyuridine analogs can synergistically enhance the cytotoxicity of 5-fluorouracil (B62378) (FU) in various cancer cell lines. oncoscience.us This enhancement is associated with an increase in DNA single-strand breaks and S-phase arrest. oncoscience.us In the context of leukemia, 5-hexyl-2'-deoxyuridine (B1205807) has been shown to block the cytotoxic effects of other antitumor agents in L1210 leukemia cells by inhibiting nucleoside salvage pathways. nih.gov While this is a different mechanism than direct cytotoxicity, it highlights the potential for deoxyuridine analogs to modulate cell proliferation in leukemia models. The direct antiproliferative activity of MMUdR on leukemia cell lines would require further specific investigation.
Interactive Table: Cellular Effects of Deoxyuridine Analogs
| Biological Activity | Effect | Example Compound(s) |
|---|---|---|
| Cell Cycle Progression | Perturbation of S phase, G2 arrest | 5-ethynyl-2'-deoxyuridine (EdU) |
| DNA Damage Response | H2AX phosphorylation (γH2AX formation) | 5-ethynyl-2'-deoxyuridine (EdU), Gemcitabine |
| Inhibition of Replication | Synergistic cytotoxicity with 5-FU | 5-hydroxymethyl-2'-deoxyuridine (B45661) (hmUdR) |
Studies in Model Organisms (excluding human trials)
In Vivo Preclinical Studies on Leukemia Models
No preclinical studies investigating the efficacy or mechanism of action of Methm-deoxyuridine in in vivo models of leukemia, such as patient-derived xenografts, have been identified.
Impact on Mitochondrial Biology in Non-Mammalian Models (e.g., Caenorhabditis elegans)
There is no available research on the effects of this compound on mitochondrial function, morphology, or genetics in the model organism Caenorhabditis elegans.
Assessment of Genotoxicity Mechanisms in Animal Models (e.g., Pig-a gene mutation assay)
No data from in vivo genotoxicity studies, specifically utilizing the Pig-a gene mutation assay in animal models to assess the mutagenic potential of this compound, could be located.
Interactions with Biological Macromolecules and Cellular Pathways
Recognition by DNA Repair Mechanisms and Consequences for Genomic Stability
The incorporation of deoxyuridine or its analogues into DNA can be perceived by the cell as damage, triggering DNA repair pathways. The specific pathway engaged depends on the nature of the modification.
Base Excision Repair (BER): The presence of deoxyuridine (uracil in DNA) is typically a result of cytosine deamination or misincorporation of dUTP. tandfonline.combio-rad-antibodies.com This lesion is recognized and excised by the Base Excision Repair (BER) pathway, which is initiated by Uracil-DNA glycosylases (UDGs). bio-rad-antibodies.com These enzymes cleave the N-glycosidic bond, removing the uracil (B121893) base and creating an abasic (AP) site, which is then further processed to restore the correct DNA sequence. bio-rad-antibodies.com If left unrepaired, the U:A pair can lead to a C→T transition mutation upon subsequent replication. bio-rad-antibodies.com Similarly, 5-hydroxymethyl-2'-deoxyuridine (B45661) (HmdU), an oxidation product of thymine, is also repaired via the BER pathway. nih.gov
Nucleotide Excision Repair (NER): Some analogues with bulkier modifications are recognized by the Nucleotide Excision Repair (NER) pathway. A notable example is 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a widely used marker for DNA replication. d-nb.infonih.gov Unlike the structurally similar 5-bromo-2'-deoxyuridine (B1667946) (BrdU), EdU incorporated into the genome is identified as a lesion and excised by the NER machinery. d-nb.info This process involves the removal of a short oligonucleotide containing the EdU, followed by resynthesis of the gap. d-nb.info This can lead to a futile cycle of incorporation, excision, and re-incorporation, which can generate persistent DNA strand breaks, induce a significant genotoxic stress response, and ultimately lead to cell death. d-nb.infonih.gov
The engagement of these repair pathways has profound consequences for genomic stability. The genotoxic effects of analogues like EdU and BrdU are linked to increased genomic instability, the formation of endoreduplication (genome replication without cell division), and the activation of DNA damage response proteins such as γ-H2AX and Rad51. nih.gov
| Deoxyuridine Analogue | Primary Repair Pathway | Consequences of Incorporation |
|---|---|---|
| Deoxyuridine (dU) | Base Excision Repair (BER) | Potential C→T transition mutations if unrepaired. |
| 5-Hydroxymethyl-2'-deoxyuridine (HmdU) | Base Excision Repair (BER) | Repair-triggered cell death at high incorporation levels. |
| 5-Ethynyl-2'-deoxyuridine (EdU) | Nucleotide Excision Repair (NER) | Genotoxic stress, DNA strand breaks, genomic instability, cell death. |
| 5-Bromo-2'-deoxyuridine (BrdU) | Tolerated to a higher degree, but can induce mutations and genomic instability at high concentrations. | Mutagenesis, sister chromatid exchange, PARP inhibition. nih.gov |
Interaction with Nucleoside Transporters and Cellular Uptake Mechanisms
As hydrophilic molecules, pyrimidine (B1678525) nucleoside analogues cannot freely diffuse across the lipid bilayer of the cell membrane. Their entry into the cell is a critical prerequisite for their metabolic activation and incorporation into DNA. This process is mediated by specialized membrane proteins known as nucleoside transporters (NTs). tandfonline.comnih.gov
There are two major families of human nucleoside transporters:
Equilibrative Nucleoside Transporters (ENTs): These are sodium-independent, bidirectional transporters that move nucleosides down their concentration gradient. d-nb.info
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent symporters that can transport nucleosides against their concentration gradient, actively accumulating them within the cell. nih.gov
These transporters are essential for the uptake of numerous pyrimidine nucleoside analogues used in research and chemotherapy. tandfonline.comnih.gov The expression levels and substrate specificity of the various ENT and CNT isoforms in a given cell type can significantly influence the efficiency of uptake and, consequently, the biological effect of the deoxyuridine analogue. tandfonline.com The interaction with these transporters is the first point of selectivity, determining how much of the exogenous compound gains access to the intracellular environment.
Protein-DNA Interactions Involving Incorporated Deoxyuridines
The presence of a modified deoxyuridine within the DNA duplex can alter its local structure and its interaction with a host of DNA-binding proteins. These interactions can be broadly categorized.
Firstly, the most direct protein-DNA interaction is the recognition of the analogue as a form of DNA damage by repair enzymes, as discussed previously. The recruitment of UDG to a uracil base or the XPC protein complex to an EdU adduct are prime examples of specific proteins binding to DNA containing an incorporated deoxyuridine. bio-rad-antibodies.comwikipedia.org
Secondly, the modification can alter the binding of other proteins that interact with DNA. The substitution of thymidine's C5-methyl group with a bulkier group like bromine (in BrdU) or an ethynyl (B1212043) group (in EdU) can change the width and depth of the major groove of the DNA helix. d-nb.infowikipedia.org This can influence the binding affinity and specificity of transcription factors, histones, and other chromatin-associated proteins that recognize specific DNA sequences or structures. The formation of DNA adducts can lead to perturbations in cell-cycle regulation mechanisms by altering these crucial protein-DNA interactions.
Finally, specialized techniques have been developed to identify the full spectrum of proteins that interact with these modified sites. For example, methods using dU-containing DNA with a crosslinking agent have been designed to capture both weak and transient interactions, aiming to identify novel proteins involved in the recognition and processing of this lesion. bio-rad-antibodies.com
Influence on Gene Expression at the Transcriptional Level via DNA Modification
The incorporation of deoxyuridine analogues into the genome can directly impact gene expression at the transcriptional level. DNA modifications can serve as a physical impediment to the transcriptional machinery or trigger repair processes that are linked to transcription.
One of the key mechanisms is transcription-coupled repair (TCR), a sub-pathway of NER. When an RNA polymerase encounters a lesion on the transcribed strand of a gene, it stalls. d-nb.info This stalling serves as a signal to recruit the NER machinery to preferentially repair the damage in actively transcribed regions. d-nb.info Studies have shown that incorporated EdU is subject to TCR, indicating that its presence is sufficient to block or stall RNA polymerase, thereby linking its repair directly to the process of gene transcription. d-nb.info This targeted repair in active genes can lead to transient or permanent changes in their expression levels.
Furthermore, the futile cycle of EdU incorporation and excision can lead to the accumulation of DNA strand breaks within gene bodies, which can have a profound repressive effect on transcription. d-nb.info Beyond direct blockage, the presence of modified bases can also have more subtle, epigenetic-like effects. DNA modifications can alter chromatin structure and influence the binding of regulatory proteins, leading to downstream changes in gene silencing or activation. While not a direct epigenetic mark like methylation, the structural perturbation caused by a deoxyuridine analogue can initiate a cascade of events, including histone modifications, that ultimately alters the transcriptional landscape of the cell.
Analytical and Research Methodologies for Methm Deoxyuridine Studies
Quantification of Methm-deoxyuridine and its Metabolites in Biological Matrices for Research
Accurate quantification of this compound and its metabolites in complex biological matrices such as plasma and urine is critical for pharmacodynamic and metabolic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the primary techniques employed for this purpose due to their high sensitivity and selectivity. researchgate.netnih.govnih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of drugs and nucleoside analogs in biological fluids. nih.govsemanticscholar.org This method offers exceptional selectivity and sensitivity, allowing for the detection of low concentrations of the target analyte. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample preparation is a crucial first step to remove interfering substances from the biological matrix. Common techniques include protein precipitation using agents like acetonitrile or perchloric acid, and solid-phase extraction (SPE) for a cleaner sample. researchgate.netnih.govmdpi.com Following extraction, the sample is injected into an HPLC system for separation. The detection is then performed using a mass spectrometer, typically in the multiple-reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. mdpi.com For instance, a method for the simultaneous determination of trifluridine and its metabolites used MRM to monitor specific m/z transitions for each compound, achieving a lower limit of quantification (LLOQ) of 5 ng/mL in rat plasma. mdpi.com
| Parameter | Example Condition for Deoxyuridine Analogs | Reference |
|---|---|---|
| Sample Preparation | Protein precipitation with 5% perchloric acid (v/v) | nih.govsemanticscholar.org |
| Chromatography Column | Hypercarb column (30 × 2.1 mm, 3 µm) or Waters BEH C18 (50 mm × 2.1 mm, 1.7 µm) | nih.govmdpi.com |
| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in methanol | nih.govmdpi.com |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govmdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
| Linear Range (Plasma) | 10–10,000 ng/mL | nih.govsemanticscholar.org |
| Lower Limit of Quantification (LLOQ) | 5 nmol/L to 5 ng/mL | nih.govmdpi.com |
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and analysis of nucleoside analogs. mdpi.com When coupled with a UV-Vis detector, it provides a robust and widely accessible method for quantification. The separation is typically achieved on a reversed-phase column, such as a C18 column. umich.eduthepharmajournal.com
The principle involves passing the sample through the column in a liquid mobile phase. Different components in the sample interact differently with the stationary phase of the column, causing them to separate and elute at different times. mdpi.com For nucleosides, UV detection is highly effective as the purine (B94841) and pyrimidine (B1678525) bases have strong absorbance in the UV range, typically around 254-275 nm. thepharmajournal.comhelixchrom.com The concentration of the analyte is determined by comparing the peak area in the chromatogram to a calibration curve generated from standards of known concentrations. umich.edu While less sensitive than MS detection, HPLC-UV is a reliable method for analyzing samples where the analyte concentration is sufficiently high. oup.com
| Parameter | Example Condition for Nucleoside Analysis | Reference |
|---|---|---|
| Chromatography Column | Reversed-phase C18 column (e.g., 150 x 4.6 mm) | umich.eduthepharmajournal.com |
| Mobile Phase | Isocratic or gradient elution with aqueous buffers and organic modifiers (e.g., acetonitrile, methanol) | oup.com |
| Detector | UV-Vis Detector | thepharmajournal.com |
| Detection Wavelength | ~254 nm | thepharmajournal.com |
| Flow Rate | 0.8 - 1.2 mL/min | helixchrom.comoup.com |
| Sample Preparation | Enzymatic digestion (for oligonucleotides) followed by filtration | umich.edu |
Techniques for Visualizing and Tracking DNA Synthesis in Research
Visualizing and quantifying newly synthesized DNA is fundamental in cell proliferation studies. Thymidine (B127349) analogs that can be incorporated into DNA during the S-phase of the cell cycle are invaluable tools for this purpose. The detection of these analogs provides a direct measure of DNA replication.
A modern and highly efficient method for detecting DNA synthesis involves the use of 5-ethynyl-2′-deoxyuridine (EdU). sigmaaldrich.comnih.govnih.gov EdU is a nucleoside analog of thymidine that is incorporated into DNA during active synthesis. sigmaaldrich.combdbiosciences.com Unlike other methods, the detection of EdU does not rely on antibodies. Instead, it utilizes a bioorthogonal copper(I)-catalyzed cycloaddition reaction, commonly known as "click chemistry". researchgate.netmsesupplies.com
The alkyne group on the EdU molecule reacts with a fluorescently labeled azide (e.g., Alexa Fluor 488 azide) to form a stable covalent bond. researchgate.net This reaction is highly specific and occurs under mild conditions, which helps in preserving cell morphology and integrity. researchgate.net The small size of the fluorescent azide allows it to easily access the DNA without the need for harsh denaturation steps. nih.govnih.gov This technique is compatible with various platforms, including fluorescence microscopy and flow cytometry, making it a versatile tool for cell proliferation analysis. sigmaaldrich.com
For decades, 5-bromo-2′-deoxyuridine (BrdU) has been the standard method for labeling and detecting DNA synthesis. nih.gov Like EdU, BrdU is a thymidine analog that gets incorporated into newly synthesized DNA. However, its detection requires immunostaining with an anti-BrdU antibody. sigmaaldrich.com A significant drawback of the BrdU method is that the incorporated BrdU is not readily accessible to the antibody within the double-stranded DNA helix. nih.gov
To allow the antibody to bind, the DNA must be denatured, which is typically achieved through harsh treatments with acid (e.g., HCl) or heat. nih.govyoutube.com These treatments can damage cellular structures, alter morphology, and can be incompatible with the simultaneous staining of other cellular antigens. nih.govresearchgate.net In contrast, the EdU click chemistry method is much faster and is performed under mild conditions that preserve sample integrity, offering a superior alternative for many applications. sigmaaldrich.comnih.gov Studies have shown that EdU and BrdU label the same populations of proliferating cells, confirming the reliability of the EdU method. researchgate.net
| Feature | 5-Ethynyl-2′-deoxyuridine (EdU) | 5-Bromo-2′-deoxyuridine (BrdU) |
|---|---|---|
| Detection Method | Copper-catalyzed click chemistry with a fluorescent azide | Immunocytochemistry with an anti-BrdU antibody |
| DNA Denaturation Required? | No, detection is compatible with native DNA | Yes, harsh acid or heat treatment is necessary |
| Protocol Time | Shorter and simpler | Longer and more complex |
| Sample Integrity | Excellent preservation of cell morphology and antigenicity | Potential for damage to cellular structures and epitopes |
| Multiplexing Compatibility | High compatibility with other fluorescent probes and antibody staining | Limited due to harsh denaturation steps |
| Sensitivity | Highly sensitive | Sensitive, but can have higher background noise |
Spectroscopic Characterization Methods for Nucleoside Analogs in Research
The structural confirmation and characterization of newly synthesized nucleoside analogs like this compound are essential before their use in biological research. A combination of spectroscopic techniques is typically employed to elucidate the molecular structure and confirm purity. lehigh.edusolubilityofthings.com
Ultraviolet-Visible (UV-Vis) Spectroscopy is often the first step. It is used to determine the absorption properties of the compound. Nucleosides and their analogs exhibit characteristic absorption maxima in the UV range due to their aromatic base structures. While UV-Vis spectroscopy is not sufficient for complete structure identification, it is a quick and useful tool for quantification and for monitoring reactions, as the spectra of nucleosides can differ from their corresponding free bases, especially under varying pH conditions. solubilityofthings.commdpi.com
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry can determine the elemental composition with high accuracy, confirming the molecular formula. Tandem MS (MS/MS) experiments, where the molecule is fragmented within the spectrometer, help to piece together the different components of the nucleoside analog (the base and the sugar moiety). nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for detailed structural elucidation of organic molecules, including nucleoside analogs. lehigh.edusolubilityofthings.com One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide information about the number and type of hydrogen and carbon atoms in the molecule. Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms, allowing for the complete and unambiguous assignment of the chemical structure, including the stereochemistry of the sugar ring and the site of attachment of the base. researchgate.net
Structure Activity Relationships Sar and Rational Design Principles
Elucidating Structural Features Influencing Biological Activity
The antiviral activity of 5-methoxymethyl-2'-deoxyuridine (B1208862) (MMdUrd) is a clear illustration of how subtle structural variations can have profound biological consequences. For MMdUrd to exert its antiviral effect, it must first be phosphorylated by a virus-induced deoxythymidine kinase. nih.gov This initial phosphorylation step is critical for its activation.
A comparative study with its epimer, 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil (MMdLU), highlights the structural requirements for this enzymatic activation. While MMdUrd is an effective substrate for the viral kinase, MMdLU is not and consequently shows no activity against herpes simplex viruses. nih.gov This difference in activity is attributed to the molecular conformation of the sugar moiety. Specifically, the geometry and the distance between the 5'-CH₂OH and 3'-OH groups on the furanose ring are key determinants for efficient phosphorylation by the viral enzyme. nih.gov Any alteration in this spatial arrangement, as seen in the inactive epimer MMdLU, prevents the molecule from being recognized and activated by the viral kinase, thereby negating its therapeutic potential. nih.gov
| Structural Feature | Compound | Biological Activity | Mechanism |
|---|---|---|---|
| Correct Furanose Ring Geometry (5'-CH₂OH and 3'-OH orientation) | 5-methoxymethyl-2'-deoxyuridine (MMdUrd) | Active against herpes simplex viruses | Serves as a substrate for and is phosphorylated by virus-induced deoxythymidine kinase. nih.gov |
| Altered Furanose Ring Geometry | 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil (MMdLU) | Inactive against herpes simplex viruses | Does not serve as a substrate for the virus-induced deoxythymidine kinase. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Methm-deoxyuridine Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.gov While specific QSAR models for this compound are not extensively documented in public literature, this methodology is a cornerstone in the development of nucleoside analogs. nih.govnih.gov
For a series of this compound analogs, a QSAR model could be developed to predict their antiviral potency. This involves calculating various molecular descriptors for each analog, which are numerical representations of their physicochemical properties. These descriptors can include parameters like the number of atoms and bonds (NAB), maximum common substructure (MaCS), and molecular similarity index (MSI). nih.gov By correlating these descriptors with experimentally determined biological activity, a predictive model can be built. Such a model would be invaluable for prioritizing the synthesis of new analogs with the highest predicted activity, thereby streamlining the drug discovery process. tandfonline.com
The development of robust QSAR models relies on various computational techniques. Traditional statistical methods, such as multiple linear regression (MLR), are often employed to find a linear relationship between the molecular descriptors and the biological activity. ijnrd.org
More advanced techniques, including machine learning algorithms like artificial neural networks, are increasingly being used. patsnap.com These methods can capture complex, non-linear relationships that may exist between the structural features of the this compound analogs and their activity. patsnap.com These computational tools are essential for building predictive models that can screen large virtual libraries of potential analogs before committing to their chemical synthesis, which can significantly reduce the time and cost of drug development. tandfonline.comspringernature.com
Rational Design Strategies for Developing Research Probes and Tools
Rational drug design involves the systematic creation of new molecules based on a thorough understanding of the biological target. patsnap.com Analogs of this compound can be rationally designed to function as research probes. These probes are valuable tools for studying the function and mechanism of viral enzymes, such as polymerases and kinases. nih.gov The design of such probes is often guided by the three-dimensional structure of the target enzyme, allowing for the creation of molecules that can interact with specific sites on the enzyme with high affinity and selectivity. proqr.com
Fragment-Based Drug Discovery (FBDD) is a powerful strategy in rational design that begins with the identification of small, low-molecular-weight chemical fragments that bind with low affinity to the biological target. acs.orgfrontiersin.org This process typically involves three main stages: the screening of a fragment library, the optimization of the identified "hits" to improve their binding affinity, and the linking of these optimized fragments to create a more potent lead compound. proteopedia.org
In the context of this compound, FBDD could be employed to discover novel inhibitors of the viral enzymes it interacts with. By screening fragment libraries, it would be possible to identify small molecules that bind to key pockets on the enzyme surface. These fragments could then be grown or linked together to develop highly specific and potent inhibitors.
A critical goal in the design of antiviral nucleoside analogs is to achieve high specificity for viral enzymes over their host cell counterparts. This selectivity is crucial for minimizing cytotoxicity and improving the safety profile of the drug. acs.org Modifications can be made to both the sugar moiety and the nucleobase of this compound to enhance its specificity. acs.orgbiorxiv.org
Strategies to improve specificity include altering the conformation of the sugar ring, a feature known as "sugar pucker," which can influence how the analog is recognized by different enzymes. nih.govnih.gov Additionally, introducing specific chemical groups onto the molecule can exploit structural differences between the active sites of viral and human enzymes, leading to a preferential interaction with the viral target. nih.gov A comprehensive structural analysis of existing pyrimidine (B1678525) nucleosides can guide the design of next-generation therapeutics with improved potency and reduced toxicity. acs.org
Future Research Directions and Emerging Research Applications of Methm Deoxyuridine
Development of Deoxyuridine Analogues as Tools for Epigenetic Research
The development of modified deoxyuridines is a promising avenue for epigenetic research. While traditional methods have focused on DNA methylation, newer techniques aim to label and track other epigenetic modifications. Future research is geared towards designing nucleoside analogues that can be incorporated into DNA and subsequently modified by cellular enzymes, allowing for the specific tracking of epigenetic writers, readers, and erasers. These tools could provide a dynamic view of how epigenetic marks are established, maintained, and altered in response to cellular signals, offering deeper insights into gene regulation in health and disease.
Applications in Nucleic Acid Labeling beyond Cell Proliferation Studies
While deoxyuridine analogues like EdU and BrdU are well-established for monitoring DNA synthesis and cell proliferation, their application is expanding. researchgate.netpnas.orgwikipedia.org Emerging research focuses on using these analogues to study DNA repair, recombination, and viral replication. nih.govspringernature.com For example, pulse-chase experiments with different halogenated deoxyuridines (e.g., CldU, IdU) can distinguish between different cohorts of replicating DNA, allowing for detailed analysis of DNA replication fork dynamics and repair processes. nih.govnih.gov Furthermore, modified nucleosides are being developed for "wash-free" labeling techniques that simplify experimental workflows and allow for imaging of mitochondrial DNA. nih.gov The goal is to create a broader molecular toolbox for labeling DNA under various physiological conditions, moving beyond simple proliferation assays. acs.org
Exploration of Novel Biological Targets and Pathways
The incorporation of deoxyuridine analogues into the genome can be used to probe for novel biological targets and pathways. When these unnatural bases are part of the DNA, they can be used as handles to identify proteins that interact with newly synthesized or damaged DNA. Network pharmacology and molecular docking are computational approaches that can help predict the interactions between these modified DNA strands and cellular proteins, potentially revealing new players in DNA metabolism and repair pathways. nih.govnih.gov By identifying the cellular machinery that recognizes and processes these analogues, researchers can uncover novel targets for therapeutic intervention, particularly in cancer and viral infections where DNA replication is a key process. nih.govlongdom.org
Advanced Analytical Methodologies for High-Resolution Mapping
A significant frontier in the use of deoxyuridine analogues is the development of advanced analytical methods for their detection. High-resolution mass spectrometry (HRMS) is emerging as a powerful tool for DNA adductomics, which aims to screen for DNA modifications and damage. chemrxiv.orgnih.gov Coupling techniques like ultra-high-performance liquid chromatography (UHPLC) with HRMS allows for the sensitive and untargeted detection of modified nucleosides within the genome. chemrxiv.org Future work will focus on refining these methods to achieve single-nucleotide resolution mapping, which would provide unprecedented detail about the genomic locations of DNA synthesis, repair, and epigenetic modification.
Synergistic Research Approaches with Other Molecular Tools
The true potential of deoxyuridine analogues can be realized when they are used in combination with other molecular tools. For instance, combining metabolic labeling with "click chemistry" allows for the attachment of a wide variety of functional tags to DNA, including fluorescent dyes and affinity tags. pnas.orgrsc.org There is growing interest in synergistic approaches where nucleoside analogues are used alongside other chemical biology tools, such as probes for RNA synthesis or post-translational modifications. researchgate.net Researchers are also exploring how certain drugs can create synergistic effects; for example, folate biosynthesis inhibitors can disrupt nucleotide homeostasis and sensitize cells to the effects of antiviral nucleoside analogues like azidothymidine (AZT). plos.org Such combination strategies allow for a multi-faceted view of cellular processes, enabling researchers to correlate DNA replication and repair with other critical events like transcription and protein signaling.
Q & A
Basic Research Questions
Q. What validated synthetic protocols exist for Methm-deoxyuridine, and how can researchers ensure reproducibility?
- Methodological Answer : Begin with peer-reviewed synthetic routes (e.g., nucleoside phosphorylation or enzymatic modification) and validate purity using HPLC or LC-MS . Reproducibility requires strict adherence to documented reaction conditions (temperature, solvent ratios, catalyst concentrations) and reporting deviations. Include step-by-step purification protocols (e.g., column chromatography gradients) and raw spectral data (NMR, IR) in supplementary materials to enable replication .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodological Answer : Combine orthogonal analytical techniques:
- Quantitative Purity : HPLC with UV detection (λ = 260 nm for nucleosides) and calibration against certified reference standards.
- Structural Confirmation : H/C NMR (assign peaks using COSY/HSQC) and high-resolution mass spectrometry (HRMS) .
- Crystallinity : X-ray diffraction for solid-state validation, if applicable .
Q. What in vitro models are appropriate for evaluating this compound’s biological activity?
- Methodological Answer : Use cell-based assays (e.g., cytotoxicity in cancer cell lines or antiviral activity in infected cultures) with controls for metabolic interference. Standardize protocols:
- Dose-Response Curves : EC/IC calculations using nonlinear regression.
- Validation : Include positive controls (e.g., 5-fluorouracil for antimetabolite activity) and account for solvent effects (DMSO concentration ≤0.1%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to identify methodological variability across studies . Triangulate data by:
- Replicating Experiments : Use identical cell lines, passage numbers, and assay conditions.
- Meta-Analysis : Statistically aggregate results from independent studies to assess effect size heterogeneity .
- Mechanistic Studies : Validate target engagement (e.g., thymidylate synthase inhibition) via enzyme kinetics or siRNA knockdown .
Q. What strategies optimize this compound’s synthetic yield while minimizing side products?
- Methodological Answer : Employ design-of-experiments (DoE) approaches:
- Factor Screening : Evaluate variables (e.g., reaction time, temperature, stoichiometry) via Plackett-Burman design.
- Response Surface Methodology : Optimize conditions using central composite design .
- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .
Q. How should stability studies be designed to assess this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability testing:
- Matrix Selection : Simulate plasma (pH 7.4), gastric fluid (pH 1.2), and lysosomal compartments (pH 5.0).
- Degradation Kinetics : Monitor via LC-MS at 37°C over 72 hours; calculate half-life () using first-order kinetics.
- Identification of Degradants : Isolate and characterize major byproducts via preparative HPLC and HRMS .
Q. What computational modeling approaches predict this compound’s interaction with biological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/GROMACS):
- Docking : Screen against crystal structures of target enzymes (e.g., human thymidine kinase).
- MD Refinement : Simulate ligand-protein interactions over 100 ns; analyze binding free energy (MM-PBSA/GBSA).
- Validation : Cross-reference predictions with experimental SPR (surface plasmon resonance) binding assays .
Data Presentation and Reproducibility
- Tables : Include processed data critical to the research question (e.g., IC values, synthetic yields) in the main text. Raw datasets (HPLC chromatograms, NMR spectra) should be archived in FAIR-compliant repositories (Zenodo, Figshare) .
- Ethical Reporting : Disclose all experimental variables (e.g., solvent batches, instrument calibration dates) to enable replication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
